(2-Amino-5-bromo-3-methylphenyl)methanol
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Overview
Description
(2-Amino-5-bromo-3-methylphenyl)methanol is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol It is a derivative of phenylmethanol, where the phenyl ring is substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromo-3-methylphenyl)methanol typically involves the bromination of 3-methylphenylmethanol followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 5-position. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-bromo-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-amino-5-bromo-3-methylbenzaldehyde or 2-amino-5-bromo-3-methylbenzoic acid.
Reduction: Formation of 2-amino-3-methylphenylmethanol or 2-amino-5-bromo-3-methylphenylamine.
Substitution: Formation of 2-amino-5-hydroxy-3-methylphenylmethanol or 2-amino-5-thio-3-methylphenylmethanol.
Scientific Research Applications
(2-Amino-5-bromo-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-5-bromo-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amino and bromine substituents can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-bromophenyl)methanol: Lacks the methyl group at the 3-position, which may affect its chemical reactivity and biological activity.
(2-Amino-3-methylphenyl)methanol:
(2-Amino-5-methylphenyl)methanol: Lacks the bromine atom and has a different substitution pattern, affecting its overall properties.
Uniqueness
(2-Amino-5-bromo-3-methylphenyl)methanol is unique due to the presence of both the bromine and methyl substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10BrNO |
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Molecular Weight |
216.07 g/mol |
IUPAC Name |
(2-amino-5-bromo-3-methylphenyl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 |
InChI Key |
FKAXNHRJPZKYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)CO)Br |
Origin of Product |
United States |
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